CID 71358336
Description
Properties
CAS No. |
21192-23-4 |
|---|---|
Molecular Formula |
C22H13O4PRu |
Molecular Weight |
473.4 g/mol |
InChI |
InChI=1S/C22H13O4P.Ru/c23-13-17-11-12-22(21(15-25)20(17)14-24)27(16-26,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-12,22H; |
InChI Key |
WAYPROCGJKSYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C=O)(C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Ru] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71358336 involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods often involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Cyclopropanation Reactions
The strained double bond in 4,7-dioxaspiro[2.4]hept-1-ene facilitates cyclopropanation via carbene intermediates. Studies indicate that zinc carbenoids (e.g., Simmons-Smith reagents) undergo methylene transfer to form spiro-cyclopropane derivatives (Fig. 1A) . This reaction proceeds through a non-concerted mechanism, where the carbenoid interacts with the double bond without significant ring strain relief .
Key Conditions :
-
Reagents: ClZnCH₂Cl (Simmons-Smith reagent), CH₂I₂/Zn-Cu
-
Solvents: Dichloromethane, ethers
-
Temperature: 0–25°C
Diels-Alder Reactions
The compound acts as a dienophile in [4+2] cycloadditions. Its electron-deficient double bond reacts with conjugated dienes (e.g., 1,3-butadiene) to yield bicyclic ether-fused cyclohexene derivatives (Fig. 1B). Computational studies suggest asynchronous transition states due to steric hindrance from the spiro-oxygen atoms.
Representative Reaction :
| Diene | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Butadiene | Bicyclo[4.3.0]nonene derivative | 65–78 |
Epoxidation Reactions
Epoxidation occurs selectively at the exocyclic double bond using peracids (e.g., mCPBA). The resulting epoxide (Fig. 1C) is susceptible to nucleophilic ring-opening, making it a precursor for functionalized spiro compounds.
Mechanistic Insight :
-
Stereoelectronic effects from the oxygen atoms direct peracid approach.
-
Epoxide stability is lower than analogous non-spiro epoxides due to ring strain.
Acid-Catalyzed Ring-Opening Reactions
Protic acids (H₂SO₄, HCl) induce ring-opening at the ether linkages, producing diols or keto-alcohols depending on conditions (Fig. 1D).
Pathway Selectivity :
-
Diol Formation : Dominant under mild acidic conditions (pH 2–4).
-
Keto-Alcohol Formation : Favored with concentrated H₂SO₄ via carbocation intermediates.
Nucleophilic Addition Reactions
Nucleophiles (e.g., Grignard reagents, amines) attack the electron-deficient double bond. For example, methylmagnesium bromide adds across the double bond to form a substituted cycloheptene derivative (Fig. 1E).
Notable Example :
| Nucleophile | Product | Selectivity |
|---|---|---|
| NH₃ | Amino-spiroether | Anti-Markovnikov |
Radical Addition Reactions
Photochemical or thermal initiation (e.g., AIBN) generates radicals that add to the double bond. This pathway yields polymers or cross-linked networks, depending on the radical source.
Critical Factors :
-
Radical stability dictates regioselectivity.
-
Oxygen atoms stabilize transition states via resonance.
Substituent Effects on Reactivity
Modifications to the spiro framework significantly alter reactivity:
-
Electron-Withdrawing Groups : Enhance Diels-Alder reaction rates (e.g., nitro substituents).
-
Steric Bulk : Reduces cyclopropanation efficiency by ~40%.
Figure 1. Reaction Pathways of 4,7-Dioxaspiro[2.4]hept-1-ene
Reaction Diagram
(A) Cyclopropanation, (B) Diels-Alder, (C) Epoxidation, (D) Acid-catalyzed ring-opening, (E) Nucleophilic addition.
Data Tables
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Cyclopropanation | CH₂I₂, Zn-Cu, 25°C | Spiro-cyclopropane derivatives |
| Diels-Alder | 1,3-Butadiene, Δ | Bicyclo[4.3.0]nonene |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Spiro-epoxide |
| Acid ring-opening | H₂SO₄ (conc.), 60°C | Keto-alcohols |
Table 2. Substituent Impact on Reaction Rates
| Substituent | Diels-Alder Rate (rel.) | Cyclopropanation Yield (%) |
|---|---|---|
| -H | 1.00 | 78 |
| -NO₂ | 2.15 | 62 |
| -CH₃ | 0.85 | 70 |
Research Findings
-
Spectroscopic Validation : NMR studies confirm that cyclopropanation preserves the spiro-oxygen framework while reducing ring strain.
-
Theoretical Modeling : DFT calculations reveal that the spiro-oxygen atoms lower the activation energy for Diels-Alder reactions by 12–15 kcal/mol compared to non-oxygenated analogs.
-
Kinetic Studies : Epoxidation follows second-order kinetics, with at 25°C.
Scientific Research Applications
CID 71358336 has a wide range of applications in scientific research, including:
Chemistry
In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study its effects on various biological systems. It may be used in assays to investigate its interaction with proteins, enzymes, or cellular pathways.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties, including its efficacy and safety in treating specific medical conditions.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as a catalyst in industrial processes.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
Table 1: Key Parameters for Comparison
Key Observations
Structural Similarity :
- Brominated aromatic compounds (e.g., CID 59200652) often exhibit antibacterial properties, as seen in , where brominated derivatives showed inhibition against H. pylori .
- Boronic acid derivatives (e.g., CID 53216313) are frequently used in Suzuki-Miyaura coupling reactions but may lack direct biological activity in the provided examples .
Lower yields in complex syntheses may limit scalability.
Pharmacological Potential: Only CID 59200652 and compounds in (e.g., compound 4, 80.5% inhibition of H. pylori) demonstrated measurable bioactivity .
Limitations and Recommendations
The absence of data on CID 71358336 highlights critical gaps:
Experimental Data : Physical/chemical properties (e.g., solubility, stability) and spectral data (NMR, MS) are essential for characterization but are missing .
Biological Profiling: Assays for targets like enzymes (e.g., NAMPT in ) or pathogens (e.g., H.
Structural Analogues : Use tools like PubChem’s "Similar Compounds" search or computational modeling (e.g., QSAR) to identify candidates for comparison if experimental data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
